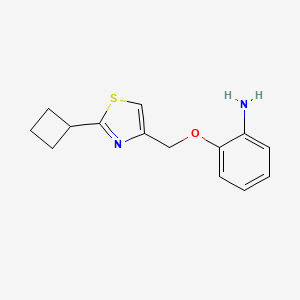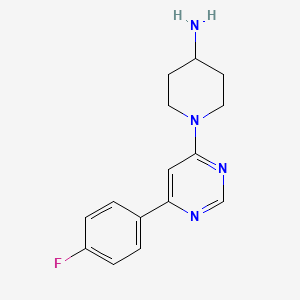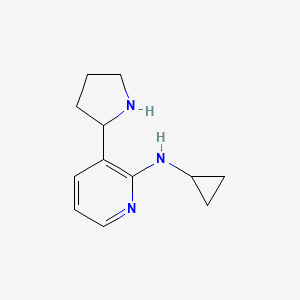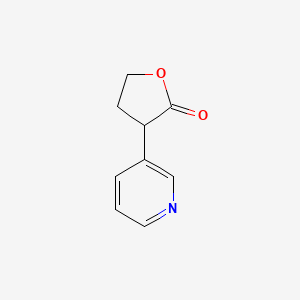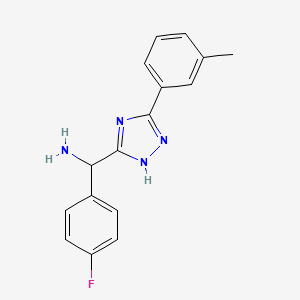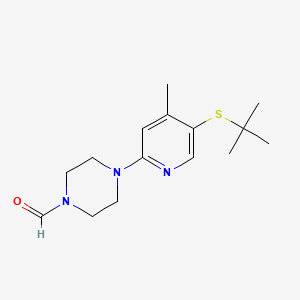
1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is a complex organic compound that features a cyclopropane ring attached to a carboxylic acid group, with a thiophene and isoxazole ring system
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by further functionalization to introduce the thiophene and cyclopropane groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
化学反応の分析
Types of Reactions
1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines .
科学的研究の応用
1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of 1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives and thiophene-containing molecules. Examples include:
- 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
- 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole
Uniqueness
1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring, thiophene, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-10(14)11(3-4-11)9-6-7(15-12-9)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,13,14) |
InChIキー |
ZPQYZMMGDOAQKT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

![8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
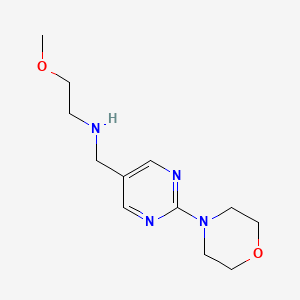
![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
